molecular formula C18H12ClF3N2OS B2777177 2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide CAS No. 304895-42-9

2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide

Cat. No.: B2777177
CAS No.: 304895-42-9
M. Wt: 396.81
InChI Key: MPWOCFISRWKCOB-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is a benzamide-thiazole hybrid compound characterized by a trifluoromethyl-substituted benzyl group at the 5-position of the thiazole ring and a 2-chlorobenzamide moiety.

Properties

IUPAC Name

2-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2OS/c19-15-7-2-1-6-14(15)16(25)24-17-23-10-13(26-17)9-11-4-3-5-12(8-11)18(20,21)22/h1-8,10H,9H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWOCFISRWKCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethylbenzyl halides.

    Coupling with Benzamide: The final step involves coupling the synthesized thiazole derivative with benzamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethylbenzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Functional Group Effects

Substituent Variations on the Benzyl Group
  • 4-Methoxybenzyl vs. 3-Trifluoromethylbenzyl: 2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide () replaces the trifluoromethyl group with a methoxy group. This difference may influence bioavailability and target binding . 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine () features a phenylpropyl chain instead of a benzyl group. The extended alkyl chain may enhance hydrophobic interactions but reduce conformational rigidity, affecting binding specificity .
Heterocycle Modifications
  • Thiadiazole vs. Thiazole :
    • The 1,3,4-thiadiazole core in replaces the thiazole ring. Thiadiazoles exhibit distinct electronic properties due to additional nitrogen atoms, which may alter electron distribution and hydrogen-bonding capacity, impacting enzyme inhibition efficacy .
  • Oxadiazole Derivatives: 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide () incorporates an oxadiazole ring.
Amide Group Variations
  • Acetamide vs. Benzamide: 2-Chloro-N-(5-methylbenzothiazol-2-yl)acetamide () replaces the benzamide with an acetamide group.

Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) LogP* Notable Features
Target Compound 3-Trifluoromethylbenzyl, 2-Cl ~415.8 ~3.9 High lipophilicity, metabolic stability
4-Methoxybenzyl analog () 4-Methoxybenzyl, 2-Cl ~387.8 ~2.8 Increased polarity
Thiadiazole analog () Phenylpropyl, 2-Cl ~377.3 ~4.1 Flexible alkyl chain
Acetamide analog () 5-Methylbenzothiazole, 2-Cl ~294.8 ~2.5 Reduced steric bulk

*Estimated using fragment-based methods.

Biological Activity

2-Chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H9ClF3N2OS
  • Molar Mass : 369.19 g/mol
  • CAS Number : Not specified in the search results but can be derived from the molecular structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer pathways. The thiazole ring is known to enhance the compound's affinity for these targets, contributing to its anticancer properties.

Antitumor Activity

Research indicates that compounds containing thiazole moieties exhibit significant antitumor activity. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. A study highlighted that thiazole-based compounds can induce apoptosis in cancer cells through the modulation of Bcl-2 protein interactions, which are crucial for cell survival and apoptosis regulation .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • The presence of electron-withdrawing groups (like chlorine and trifluoromethyl) enhances the compound's potency.
  • Modifications on the benzyl group can significantly affect the compound's biological activity. For example, the introduction of trifluoromethyl groups has been shown to increase lipophilicity and improve cellular uptake.

Study 1: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of various thiazole derivatives, including this compound. The compound exhibited an IC50 value of approximately 1.61 µg/mL against human glioblastoma U251 cells, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

CompoundIC50 (µg/mL)Cell Line
This compound1.61 ± 1.92U251
Doxorubicin1.98 ± 1.22U251

Study 2: Mechanistic Insights

Molecular dynamics simulations have shown that this compound interacts with Bcl-2 protein primarily through hydrophobic contacts, which are essential for its apoptotic effects. This interaction suggests a potential pathway for developing targeted therapies against resistant cancer types .

Q & A

Q. How do structural modifications at the thiazole 5-position affect target selectivity?

  • Methodological Answer : SAR studies show that bulkier substituents (e.g., 4-fluorobenzyl vs. 3-(trifluoromethyl)benzyl) alter steric hindrance, shifting selectivity from PFOR to kinases (e.g., EGFR). Fluorescence polarization assays quantify binding affinity changes, while mutagenesis studies identify critical residues .

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